molecular formula C18H32N2O B1437150 Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine CAS No. 1036446-89-5

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine

Cat. No. B1437150
M. Wt: 292.5 g/mol
InChI Key: SKOOBLYEIYKHPL-UHFFFAOYSA-N
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Description

This compound, also known as N1- [4- (isopentyloxy)benzyl]-N~2~,N~2~,2-trimethyl-1,2-propanediamine, is a chemical with the CAS Number: 1036446-89-5 . It has a molecular weight of 292.46 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H32N2O/c1-15(2)11-12-21-17-9-7-16(8-10-17)13-19-14-18(3,4)20(5)6/h7-10,15,19H,11-14H2,1-6H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched .

Scientific Research Applications

Reaction with Phosphonates and Chromenes

The reaction of dimethyl 2-methyl and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines leads to novel classes of cyclic phosphonic analogues and chromone derivatives. These reactions demonstrate the potential utility of complex amines in synthesizing diverse organic compounds with potential applications in medicinal chemistry and material sciences (Budzisz Elż & Pastuszko Slawomir, 1999).

Synthesis of Key Intermediates

Complex amines serve as key intermediates in the synthesis of pharmaceuticals, as evidenced by the development of a stereoselective process for preparing an intermediate crucial for the antibiotic premafloxacin. This highlights the importance of such compounds in the development of new drugs and therapeutic agents (T. Fleck et al., 2003).

Modification of Polymers

Amines, through condensation reactions, have been utilized to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their swelling properties and thermal stability. These modifications expand the application of hydrogels in biomedical fields, such as drug delivery systems and tissue engineering (H. M. Aly & H. L. A. El-Mohdy, 2015).

Catalysis and Organic Synthesis

Amines play a critical role in catalysis, as seen in the synthesis of α-amino phosphonates using an efficient, eco-friendly catalyst. This method showcases the versatility of amines in facilitating various organic reactions under mild conditions, contributing to the development of potential antifungal agents (M. Shaikh et al., 2016).

properties

IUPAC Name

2-N,2-N,2-trimethyl-1-N-[[4-(3-methylbutoxy)phenyl]methyl]propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c1-15(2)11-12-21-17-9-7-16(8-10-17)13-19-14-18(3,4)20(5)6/h7-10,15,19H,11-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOOBLYEIYKHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CNCC(C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine
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Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine

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